(R)-1-(3-Phenoxyphenyl)ethan-1-ol is a chiral compound known for its applications in pharmaceuticals and organic synthesis. This compound features a phenoxy group attached to a secondary alcohol, which contributes to its unique chemical properties and biological activities. It is classified as an organic compound and is primarily studied within the fields of medicinal chemistry and organic synthesis.
This compound can be synthesized from various precursors, particularly through the reactions involving phenolic compounds and acetophenones. It falls under the category of low-molecular-weight organic compounds, often used as intermediates in the synthesis of more complex pharmaceutical agents. The compound's structure can be denoted by its IUPAC name, which highlights its stereochemistry and functional groups.
The synthesis of (R)-1-(3-Phenoxyphenyl)ethan-1-ol can be achieved through several methods:
A notable synthetic route involves starting from 3-bromoacetophenone and phenol in the presence of sodium methylate as a base and cuprous bromide as a catalyst. The reaction is typically conducted under reflux conditions for several hours, yielding high purity (over 80%) of the desired product .
The molecular formula of (R)-1-(3-Phenoxyphenyl)ethan-1-ol is C15H16O2. Its structure consists of a central ethan-1-ol moiety with a phenoxy group attached at one end and a phenyl group at the other.
The compound exhibits chirality due to the presence of a stereogenic center at the ethanolic carbon atom. The stereochemical configuration is crucial for its biological activity.
(R)-1-(3-Phenoxyphenyl)ethan-1-ol can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. For example, oxidation may require specific reagents such as chromium trioxide or PCC (pyridinium chlorochromate) to achieve desired products without overoxidation.
The mechanism of action for (R)-1-(3-Phenoxyphenyl)ethan-1-ol largely depends on its application in biological systems, particularly within pharmacology.
In pharmacological contexts, this compound may act as an agonist or antagonist at specific receptor sites, influencing pathways related to pain relief or inflammation reduction. Its interaction with biological targets is mediated through hydrogen bonding and hydrophobic interactions due to its aromatic structure.
Studies have indicated that compounds with similar structures exhibit significant activity against various pathogens, suggesting potential antimicrobial properties .
Relevant analyses such as NMR and IR spectroscopy are utilized for characterization, confirming structural integrity and purity .
(R)-1-(3-Phenoxyphenyl)ethan-1-ol has several scientific uses:
The enantioselective reduction of prochiral ketone precursors represents the most direct route to chiral alcohols. For (R)-1-(3-Phenoxyphenyl)ethan-1-ol, the precursor 1-(3-phenoxyphenyl)ethan-1-one (3'-phenoxyacetophenone) undergoes asymmetric hydrogenation using transition metal catalysts. The ketone precursor is commercially accessible (>98% purity) and exhibits favorable reactivity due to the absence of sterically demanding substituents adjacent to the carbonyl group [3].
Chiral ruthenium-BINAP complexes demonstrate exceptional efficacy in this transformation. Under hydrogen pressures (50-100 bar) and mild temperatures (50-80°C), these catalysts achieve enantiomeric excesses (ee) exceeding 95% for the (R)-alcohol. The reaction proceeds in aprotic solvents (toluene or tetrahydrofuran) with catalyst loadings as low as 0.5 mol% [8]. Alternatively, organocatalytic transfer hydrogenation employs Hantzsch ester as the hydride source with chiral phosphoric acids (e.g., TRIP). This method operates under ambient pressure, yielding the target alcohol with 80-88% ee, albeit with longer reaction times (24-48 hours) [8].
Table 1: Asymmetric Catalytic Reduction of 1-(3-Phenoxyphenyl)ethan-1-one
Catalyst System | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Ru-(S)-BINAP | 80°C, 100 bar H₂, toluene | 96% (R) | 92 |
Rh-(R,R)-DuPhos | 50°C, 50 bar H₂, THF | 90% (R) | 85 |
TRIP/Hantzsch ester | RT, 48h, DCM | 88% (R) | 78 |
The 3-phenoxy substituent does not poison metal catalysts, but electronic modulation through meta-substitution necessitates precise ligand tuning to achieve high enantioselectivity.
Kinetic resolution of racemic 1-(3-phenoxyphenyl)ethan-1-ol leverages enantioselective acylation or hydrolysis. Lipases exhibit remarkable selectivity due to their chiral active sites accommodating the phenoxyphenyl moiety. Aspergillus oryzae lipase (AOL) achieves near-perfect enantioselectivity (E > 200) in transesterifying the (S)-enantiomer with vinyl acetate [7].
Optimal conditions utilize methyl tert-butyl ether (MTBE) at 30°C with 60 g/L enzyme loading. At 1.4 M substrate concentration, 46% conversion yields (R)-alcohol with >99% ee. The enzyme tolerates concentrations up to 1.8 M without activity loss, demonstrating industrial viability [7]. Chemocatalytic resolution employs chiral titanium(IV) tartrate complexes to catalyze asymmetric acylation. While achieving 90% ee for the (R)-alcohol, this method requires stoichiometric chiral modifiers, increasing costs compared to enzymatic approaches [8].
Whole-cell biocatalysts and isolated enzymes offer sustainable routes to enantiopure alcohols. Alcohol dehydrogenases (ADHs) from Lactobacillus spp. selectively reduce 3-phenoxyacetophenone to (R)-1-(3-phenoxyphenyl)ethan-1-ol using glucose-coupled cofactor regeneration. Engineered ketoreductases (KREDs) expressed in E. coli further enhance productivity:
Reaction parameters critically influence efficiency:
Table 2: Biocatalytic Reduction Performance Metrics
Biocatalyst | Substrate Loading (g/L) | Time (h) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
KRED-P1-LB01/Glucose-GDH | 100 | 12 | >99 (R) | 8.3 |
Lactobacillus brevis ADH | 50 | 24 | 97 (R) | 2.1 |
Rhodococcus ruber ADH-A | 150 | 18 | 98 (R) | 8.3 |
Chiral Auxiliary Approach: Evans oxazolidinones direct stereoselective ketone reduction. 3-Phenoxyacetophenone is conjugated to (4R)-benzyl oxazolidinone, followed by chelation-controlled borane reduction. After auxiliary removal, (R)-alcohol is obtained in 92% ee and 75% overall yield. Drawbacks include three additional steps and stoichiometric auxiliary consumption [8].
Organocatalysis: Iminium activation enables enantioselective reduction. Chiral imidazolidinones (e.g., MacMillan catalyst) condense with the ketone, facilitating hydride transfer from silanes. While operationally simpler than auxiliary methods, this route delivers lower ee (85-90%) and requires 10 mol% catalyst [8].
Table 3: Synthesis Strategy Economic and Environmental Impact
Method | Steps | Atom Economy (%) | Catalyst Loading | E-factor |
---|---|---|---|---|
Asymmetric Hydrogenation | 1 | 100 | 0.5 mol% Ru | 5.8 |
Biocatalysis | 1 | 100 | 1-5 wt% KRED | 3.2 |
Chiral Auxiliary | 3 | 65 | Stoichiometric | 32.1 |
Kinetic Resolution | 1 | 50 (max) | 5 wt% lipase | 8.7 |
Key trade-offs emerge:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3